molecular formula C11H19NO3 B578479 Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1245816-31-2

Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B578479
CAS No.: 1245816-31-2
M. Wt: 213.277
InChI Key: ACMASIMZBDTNIZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-6-azaspiro[34]octane-6-carboxylate is a heterocyclic compound with a unique spiro structureThe molecular formula of this compound is C11H19NO3, and it has a molecular weight of 213.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of the four-membered ring . The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, when used in the synthesis of EGFR inhibitors, the compound interacts with the epidermal growth factor receptor, blocking its activity and thereby inhibiting cell proliferation . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to its spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-11(6-12)7-14-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMASIMZBDTNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716616
Record name tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-31-2
Record name 1,1-Dimethylethyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Boc-2-oxa-6-azaspiro[3.4]octane
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